molecular formula C21H20N4O6 B14951452 ethyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B14951452
M. Wt: 424.4 g/mol
InChI Key: WBAQFUSXMNEXMV-IGROEVOXSA-N
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Description

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, an indole moiety, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3Z)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl prop-2-enamide intermediate, followed by its coupling with an indole derivative under specific reaction conditions. The final step involves esterification to form the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Functional groups on the indole or furan rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3Z)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(3Z)-3-({2-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
  • ETHYL 2-[(3Z)-3-({2-[(2E)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE

Uniqueness

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds containing thiophene or pyridine rings, which may exhibit different reactivity and biological activities.

Properties

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 2-[3-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C21H20N4O6/c1-2-30-19(28)13-25-16-8-4-3-7-15(16)20(21(25)29)24-23-18(27)12-22-17(26)10-9-14-6-5-11-31-14/h3-11,29H,2,12-13H2,1H3,(H,22,26)/b10-9+,24-23?

InChI Key

WBAQFUSXMNEXMV-IGROEVOXSA-N

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C=CC3=CC=CO3

Origin of Product

United States

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